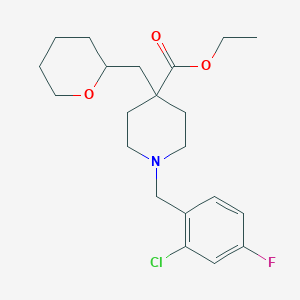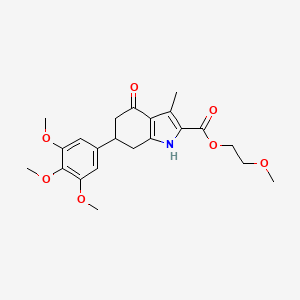![molecular formula C18H22N4 B6024870 N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6024870.png)
N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine, also known as BDP, is a chemical compound that has been studied extensively in recent years. It is a pyrazolopyrimidine derivative that has shown potential as a therapeutic agent for various diseases.
Mechanism of Action
Target of Action
The primary target of N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound’s interaction with CDK2 also leads to the induction of apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest . The downstream effects include the induction of apoptosis, which is a form of programmed cell death .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also exerts a significant inhibitory activity against CDK2 .
Advantages and Limitations for Lab Experiments
One of the advantages of using N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, this compound's mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine research. One potential direction is to investigate its effects on other diseases, such as diabetes and cardiovascular disease. Another potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to fully understand this compound's mechanism of action and to optimize its synthesis method.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential as a therapeutic agent for various diseases. Its synthesis method has been optimized to achieve a high yield of this compound with high purity. This compound's mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has several advantages and limitations for lab experiments, and there are several future directions for this compound research.
Synthesis Methods
The synthesis of N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde with butylamine in the presence of acetic acid. The product is then treated with ammonium acetate to yield this compound. This method has been optimized to achieve a high yield of this compound with high purity.
Scientific Research Applications
N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been studied extensively for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-4-5-11-19-16-12-13(2)20-18-14(3)17(21-22(16)18)15-9-7-6-8-10-15/h6-10,12,19H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDKEMUITKLKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=NC2=C(C(=NN12)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[5-(diethylamino)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6024790.png)
![[1-(5-{[(5-methyl-2-thienyl)methyl]amino}-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinyl]methanol](/img/structure/B6024793.png)

![N-(4-methoxy-2-methylphenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6024816.png)

![ethyl 3-amino-2-(4-methoxybenzoyl)-3-[(3-methoxypropyl)amino]acrylate](/img/structure/B6024830.png)
![4-[5-chloro-3,6-difluoro-4-(4-methoxyphenoxy)-2-pyridinyl]morpholine](/img/structure/B6024838.png)

![5-methyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B6024845.png)
![N-methyl-N-(1-methyl-4-piperidinyl)-3-[1-(4-oxo-4-phenylbutanoyl)-3-piperidinyl]propanamide](/img/structure/B6024858.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B6024863.png)
![2-(2,2-diphenylethyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B6024864.png)
![2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B6024873.png)
![1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(2-methylphenyl)piperidine](/img/structure/B6024881.png)